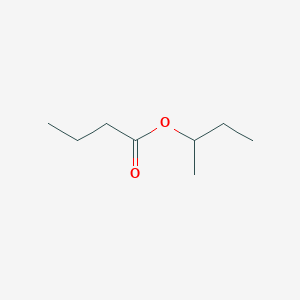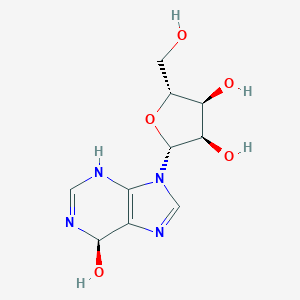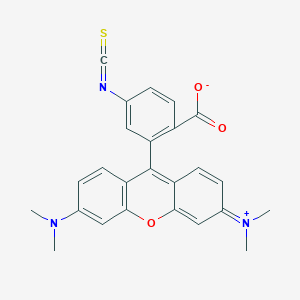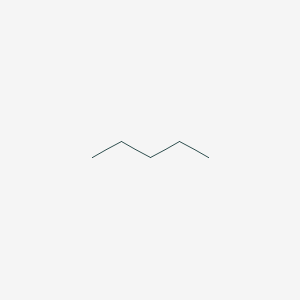
1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene is an organic compound with the molecular formula C11H18O It is a derivative of cycloheptadiene, characterized by the presence of a methoxy group and an isopropyl group attached to the cycloheptadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of 1,3-cycloheptadiene with isopropyl bromide in the presence of a strong base, followed by methylation using dimethyl sulfate or methyl iodide. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of 1-methoxy-6-isopropyl-1,3-cycloheptadiene may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The process is optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, alcohols, and other nucleophiles in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, alcohols.
Applications De Recherche Scientifique
1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-methoxy-6-isopropyl-1,3-cycloheptadiene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and isopropyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methoxy-1,3-cyclohexadiene: Similar in structure but with a six-membered ring instead of a seven-membered ring.
1-Methoxy-1,3-cyclopentadiene: Contains a five-membered ring and exhibits different reactivity due to ring strain.
1-Isopropyl-1,3-cycloheptadiene: Lacks the methoxy group, leading to different chemical properties and reactivity.
Uniqueness: 1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene is unique due to the combination of the methoxy and isopropyl groups on a seven-membered ring. This structural arrangement imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
133826-10-5 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-methoxy-6-propan-2-ylcyclohepta-1,3-diene |
InChI |
InChI=1S/C11H18O/c1-9(2)10-6-4-5-7-11(8-10)12-3/h4-5,7,9-10H,6,8H2,1-3H3 |
Clé InChI |
OHNNKWNASLDTSK-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=CC=C(C1)OC |
SMILES canonique |
CC(C)C1CC=CC=C(C1)OC |
Synonymes |
1,3-Cycloheptadiene,1-methoxy-6-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)



![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)





![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)



